N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide

Description

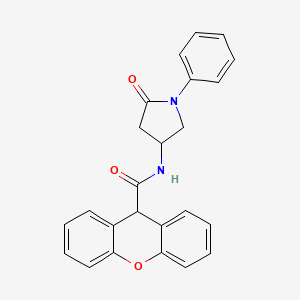

N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a xanthene core (a tricyclic structure with two benzene rings fused via an oxygen atom) linked to a pyrrolidinone moiety through a carboxamide bridge. The pyrrolidinone ring (5-oxo-1-phenylpyrrolidin-3-yl) introduces a ketone functional group and a phenyl substituent, which may influence its electronic and steric properties. These analogs are synthesized via parallel solution-phase approaches involving multistep transformations of itaconic acid, followed by amidation with aliphatic or aromatic amines .

Properties

IUPAC Name |

N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c27-22-14-16(15-26(22)17-8-2-1-3-9-17)25-24(28)23-18-10-4-6-12-20(18)29-21-13-7-5-11-19(21)23/h1-13,16,23H,14-15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYFDFYADNHIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group. The xanthene core is then synthesized separately and coupled with the pyrrolidine derivative. The final step involves the formation of the carboxamide group through amidation reactions. Industrial production methods may involve parallel synthesis techniques to optimize yield and purity .

Chemical Reactions Analysis

N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Amidation: The formation of the carboxamide group involves amidation reactions with aliphatic amines.

Scientific Research Applications

N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

Mechanism of Action

The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Spectroscopic Data

Pyrimidine-carboxamides exhibit characteristic NMR signals for the pyrrolidinone moiety (e.g., δ ~2.5–3.5 ppm for CH₂ groups, δ ~170 ppm for the ketone carbon) and amide protons (δ ~8.5–9.5 ppm) . LC-MS data for these compounds confirm molecular ions (e.g., m/z = 429 for 10{2;1}) . Similar spectral features are expected for the xanthene analog, with additional aromatic proton signals (δ ~6.5–8.0 ppm) from the xanthene core.

Comparison with Other Xanthene-Carboxamide Derivatives

Xanthene-carboxamides vary in their substituents and pharmacological profiles:

Physicochemical Properties

- Bioactivity Clues : While the target compound’s biological data are absent, structurally related xanthene-carboxamides have been explored as intermediates for bioactive molecules (e.g., histamine analogs) .

Research Findings and Implications

- Pyrimidine-carboxamides exhibit moderate to high yields (40–100%) and tunable physical states (resins or solids) depending on the amine substituent .

- Xanthene-carboxamides display higher logP values, making them candidates for CNS-targeting drugs, though solubility may limit bioavailability .

- Key Knowledge Gaps: Direct data on the target compound’s synthesis, crystallinity, and bioactivity are lacking. Future studies should prioritize its preparation via analogous amidation routes and evaluate its pharmacokinetic profile.

Biological Activity

N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound notable for its structural features, which include a pyrrolidine ring, a xanthene core, and a carboxamide group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C24H20N2O3

- Molecular Weight : 384.4272 g/mol

- CAS Number : 896363-37-4

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrrolidine ring followed by the introduction of the phenyl group and the xanthene core. The final step involves amidation to form the carboxamide group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays using A549 human lung adenocarcinoma cells have shown that this compound exhibits significant cytotoxicity. The mechanism appears to involve the inhibition of cellular proliferation pathways, potentially through enzyme interaction that disrupts cancer cell metabolism .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various derivatives in comparison to cisplatin, a standard chemotherapeutic agent. The results indicated that certain structural modifications in the 5-oxopyrrolidine derivatives enhanced their anticancer activity while maintaining lower toxicity towards non-cancerous cells. Specifically, compounds with free amino groups demonstrated superior efficacy against A549 cells compared to those with acetylamino fragments .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens. Studies indicate promising results against strains such as Staphylococcus aureus, including those resistant to linezolid and tedizolid. This suggests that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant bacterial strains .

Comparative Analysis of Antimicrobial Efficacy

| Compound | Target Pathogen | Activity |

|---|---|---|

| Compound 21 | Staphylococcus aureus | Selective antimicrobial activity |

| Compound 18 | Klebsiella pneumoniae | Moderate activity |

| Compound 19 | Escherichia coli | Low activity |

The above table summarizes findings from various studies assessing the antimicrobial efficacy of related compounds, indicating that structural variations significantly impact their biological effectiveness.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes binding to enzymes involved in cancer cell proliferation and microbial resistance mechanisms. Such interactions can alter enzyme activity, leading to reduced viability in cancer cells and enhanced susceptibility in pathogens .

Future Directions

Continued research into this compound is warranted, particularly regarding its structure–activity relationship (SAR). Understanding how different substituents affect its biological properties can aid in optimizing this compound for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.